molecular formula C10H13BrN2 B13175581 3-[(Azetidin-1-yl)methyl]-4-bromoaniline

3-[(Azetidin-1-yl)methyl]-4-bromoaniline

Cat. No.: B13175581
M. Wt: 241.13 g/mol
InChI Key: KXATUXMPHDGLFA-UHFFFAOYSA-N
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Description

3-[(Azetidin-1-yl)methyl]-4-bromoaniline is a chemical compound that features a bromine atom attached to an aniline ring, with an azetidine group linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]-4-bromoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[(Azetidin-1-yl)methyl]-4-bromoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine moiety may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-1-yl)methyl]-4-bromoaniline is unique due to the combination of the azetidine and bromoaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3-[(Azetidin-1-yl)methyl]-4-bromoaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Azetidine Ring : The azetidine ring is typically synthesized through the aza-Michael addition of NH-heterocycles with suitable precursors.
  • Bromination : The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS).
  • Coupling Reaction : The final product is formed by coupling the azetidine moiety with the bromoaniline derivative, often using palladium-catalyzed cross-coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies demonstrated that derivatives with similar structures displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibacterial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it might inhibit cell proliferation in cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to kinase signaling, which are crucial in cancer progression.

Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in disease processes. For example, it has been suggested that the compound could inhibit p38 MAP kinase, which plays a role in inflammatory responses and cancer progression.

The mechanism by which this compound exerts its biological effects can be attributed to its structural features:

  • Binding Affinity : The presence of the azetidine ring enhances binding affinity to biological targets, such as enzymes and receptors.
  • Modulation of Kinase Activity : By inhibiting specific kinases, the compound may alter signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have highlighted the biological potential of compounds related to this compound:

  • Antimicrobial Screening : A study screened various derivatives for antibacterial activity, revealing that some exhibited stronger effects than traditional antibiotics like ampicillin.
  • Cancer Cell Line Studies : In vitro evaluations showed that certain analogs could significantly reduce viability in breast and lung cancer cell lines.
  • Inflammatory Disease Models : Animal models have demonstrated that compounds with similar structures can reduce inflammation markers, supporting their potential therapeutic use in inflammatory diseases.

Comparative Analysis

CompoundBiological ActivityTarget
This compoundAntimicrobial, AnticancerVarious
4-(Azetidin-1-yl)-3-fluoroanilineAntimicrobialS. aureus, E. coli
4-(Azetidin-1-yl)-3-chloroanilineAnticancerCancer Cell Lines

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)-4-bromoaniline

InChI

InChI=1S/C10H13BrN2/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7,12H2

InChI Key

KXATUXMPHDGLFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)N)Br

Origin of Product

United States

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